molecular formula C12H24N2 B12831223 1,1-Dicyclohexylhydrazine

1,1-Dicyclohexylhydrazine

Cat. No.: B12831223
M. Wt: 196.33 g/mol
InChI Key: PBRXFVDZNHKOBY-UHFFFAOYSA-N
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Description

1,1-Dicyclohexylhydrazine is an organic compound with the molecular formula C12H24N2 It is a derivative of hydrazine, where two cyclohexyl groups are attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclohexylhydrazine can be synthesized through the reaction of cyclohexylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

2 C6H11NH2+N2H4(C6H11)2N2+2H2O\text{2 C}_6\text{H}_{11}\text{NH}_2 + \text{N}_2\text{H}_4 \rightarrow \text{(C}_6\text{H}_{11}\text{)}_2\text{N}_2 + 2 \text{H}_2\text{O} 2 C6​H11​NH2​+N2​H4​→(C6​H11​)2​N2​+2H2​O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclohexylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form cyclohexylamines.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Dicyclohexylhydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with one cyclohexyl group.

    Dicyclohexylamine: A secondary amine with two cyclohexyl groups.

    Hydrazine: A simple hydrazine compound without cyclohexyl groups.

Uniqueness

1,1-Dicyclohexylhydrazine is unique due to the presence of two cyclohexyl groups attached to the nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased steric hindrance and hydrophobicity, which influence its reactivity and applications.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1,1-dicyclohexylhydrazine

InChI

InChI=1S/C12H24N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10,13H2

InChI Key

PBRXFVDZNHKOBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)N

Origin of Product

United States

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